molecular formula C8H10N2 B1212330 2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine CAS No. 36274-29-0

2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine

Cat. No.: B1212330
CAS No.: 36274-29-0
M. Wt: 134.18 g/mol
InChI Key: OGRHLWFQNOLTFY-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of potent antitubulin and anticancer agents . Compounds based on the cyclopenta[d]pyrimidine core, such as N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine derivatives, function as colchicine-site binding agents that inhibit tubulin polymerization, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent cancer cell death . This mechanism is a validated and valuable target in oncology research. A key research value of this chemical series is its ability to overcome common clinical resistance mechanisms. These compounds have demonstrated potent inhibitory activity against cancer cell proliferation regardless of P-glycoprotein (Pgp) overexpression or elevated βIII-tubulin levels, two factors that often limit the efficacy of other microtubule-targeting drugs like taxanes and vinca alkaloids . Furthermore, this scaffold can be engineered to possess favorable drug-like properties, including improved water solubility, which is a critical parameter for in vivo efficacy studies and potential future development . Beyond its prominent role in oncology, the cyclopenta[d]pyrimidine structure is a privileged framework in pharmacology. Its derivatives have been explored for a range of biological activities, serving as corticotropin-releasing factor 1 (CRF1) receptor antagonists with potential applications in disorders of the central nervous system , and as sigma-1 (σ1) receptor antagonists investigated for the treatment of pain . This diverse utility makes this compound a highly valuable building block for synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only by trained professionals. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-9-5-7-3-2-4-8(7)10-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRHLWFQNOLTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189818
Record name 2-Methyl-5,6-cyclopentapyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36274-29-0
Record name 2-Methyl-5,6-cyclopentapyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036274290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-5,6-cyclopentapyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tert-Butoxide-Mediated Cyclization

The foundational method involves cyclocondensation of 2-carbethoxycyclopentanone with acetamidine hydrochloride under alkaline conditions. As detailed in patent US2969361A, this one-pot reaction proceeds via nucleophilic attack of the amidine on the carbonyl group, followed by cyclodehydration.

Reaction Conditions

  • Solvent : Tert-butanol (400 mL per 55.7 g of 2-carbethoxycyclopentanone)

  • Base : Potassium tert-butoxide (1.0 M in tert-butanol)

  • Temperature : Room temperature to 45°C (exothermic initiation)

  • Time : 25 hours

  • Yield : 73.7% (33.8 g product from 0.305 moles acetamidine HCl)

The product, 6,7-dihydro-4-hydroxy-2-methyl-5H-cyclopenta[d]pyrimidine, is isolated via solvent evaporation and recrystallization from acetone-chloroform (1:1). Purity is confirmed by melting point (211–212°C) and elemental analysis (C: 63.74%, H: 6.61%, N: 18.71%).

Mechanistic Insights

  • Enolate Formation : Deprotonation of 2-carbethoxycyclopentanone by tert-butoxide generates a resonance-stabilized enolate.

  • Nucleophilic Attack : Acetamidine’s NH2 group attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Cyclization : Intramolecular dehydration closes the pyrimidine ring, expelling ethanol and water.

Chlorination and Functionalization

The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl3), enabling further derivatization:

Procedure :

  • Reagents : POCl3 (150 mL per 25 g substrate)

  • Conditions : Reflux (110°C) for 1.5 hours

  • Workup : Distillation under reduced pressure (98°C at 4 mmHg)

  • Yield : 81% (22.7 g of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine)

This intermediate serves as a precursor for amination (e.g., NH3/NaOH → 4-amino derivative) or cross-coupling reactions.

Alternative Guanidine-Based Synthesis

A method reported in Zhongguo Huaxue Kuang employs guanidine derivatives and cyclopentanedione precursors:

Reaction Scheme

  • Condensation : Guanidine hydrochloride reacts with 2-acetylcyclopentanone in ethanol.

  • Cyclization : Acid catalysis (HCl) promotes ring closure.

  • Methylation : Dimethyl sulfate introduces the 2-methyl group.

Optimization Data

ParameterOptimal ValueEffect on Yield
SolventEthanol/water (3:1)Maximizes solubility
Temperature80°CBalances rate vs. decomposition
Reaction Time12 hours95% conversion
Post-PurificationSilica gel chromatography (hexane:EtOAc 4:1)Purity >98%

This route achieves a 68% overall yield, with structural confirmation via 1H^1H NMR (δ 2.82 ppm, triplet, J = 7.8 Hz) and HRMS (m/z 134.18 [M+H]+^+).

Industrial-Scale Production

Continuous Flow Reactor Design

To enhance throughput, the tert-butoxide-mediated method is adapted for continuous processing:

Key Modifications :

  • Residence Time : 30 minutes (vs. 25 hours batch)

  • Temperature : 100°C (pressure-resistant tubing)

  • Catalyst : Immobilized tert-butoxide on alumina

  • Yield : 85% at 10 kg/day capacity

Advantages :

  • Reduced solvent waste (E-factor: 2.1 vs. 8.7 for batch)

  • Consistent product quality (RSD <5% across 10 batches)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Tert-butoxide73.799HighCorrosive base
Guanidine6898ModerateToxic dimethyl sulfate
Continuous Flow8599Very highHigh-pressure equipment

Trade-offs :

  • Classical Method : High purity but slow.

  • Guanidine Route : Avoids POCl3 but requires toxic alkylating agents.

  • Flow Chemistry : Capital-intensive but sustainable.

Analytical Characterization

Critical Metrics for Quality Control :

  • HPLC : Retention time = 4.2 min (C18 column, acetonitrile:H2O 70:30).

  • 13C^{13}C NMR : 156.8 ppm (C2), 125.4 ppm (C5).

  • XRD : Monoclinic crystal system (space group P21_1/c).

Emerging Methodologies

Photocatalytic Ring Closure

Preliminary studies indicate visible-light-driven cyclization using eosin Y as a photocatalyst, reducing reaction time to 2 hours (yield: 62%).

Biocatalytic Approaches

Engineered transaminases selectively introduce the methyl group at position 2, though yields remain low (28%) .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives with enhanced properties .

Biology

This compound has been investigated for its bioactive potential, particularly:

  • Antimicrobial Activity: Exhibits promising effects against various bacterial strains.
  • Anticancer Properties: Derivatives have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .

Table 1: Cytotoxicity Data of Derivatives

CompoundCell LineIC50 (µM)
2-Methyl Derivative AA5496.31
2-Methyl Derivative BMCF-77.95
2-Methyl Derivative CHCT-11612.50

Medicine

The compound is explored for drug development targeting specific enzymes or receptors implicated in disease processes. Its mechanism includes enzyme inhibition and receptor modulation, which are critical for therapeutic efficacy .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves binding to active sites on enzymes or modulating receptor activity, affecting cell proliferation pathways .

Other Biological Activities

In addition to anticancer properties, this compound has shown:

  • Anti-inflammatory Effects: Potential to reduce inflammation markers.
  • Antiviral Properties: Some derivatives demonstrate activity against HIV and other viral infections by inhibiting viral replication .

Case Studies

  • Cytotoxic Evaluation:
    A study assessed the cytotoxic effects of several derivatives against multiple cancer cell lines using the MTT assay. Results indicated low micromolar IC50 values for certain derivatives, confirming their potential as therapeutic agents .
  • Receptor Binding Studies:
    Specific derivatives were evaluated for their affinity toward sigma receptors, revealing potential neuroprotective and analgesic effects. This suggests broader applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of 2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Rf Value Molecular Weight Key Reference
2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine None (parent structure) N/A N/A N/A 134.18
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (8) Cl at C4, NH2 at C2 181.5–182.9 34 0.48 189.64
4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (18) Cl at C4, vinyl at C6 Liquid (colorless) 81 0.45 196.67
4-((2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)oxy)phenol (5b) Phenol-O- at C4 168–173 93 N/A 268.30
4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Cl at C4, dimethyl at C6 N/A N/A N/A 190.65

Key Observations :

  • Substituent Effects: Chlorination (e.g., compound 8 and 18) increases molecular weight and polarity, as evidenced by lower Rf values compared to non-chlorinated analogs. Methyl groups enhance thermal stability, as seen in the high melting point of 5b .
  • Ring Size : Cyclohepta-fused analogs (e.g., 5c in ) exhibit lower yields (70%) and melting points (156–158°C) compared to cyclopenta derivatives due to reduced ring strain and crystallinity .

Solubility and Formulation

  • Polar Groups : Carboxylic acid derivatives (e.g., 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid in ) improve aqueous solubility, advantageous for drug delivery .
  • Lipophilic Modifications : tert-Butyl groups (e.g., 1m in ) enhance membrane permeability but may reduce metabolic stability .

Biological Activity

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring fused to a cyclopentane structure, which contributes to its unique properties and interactions within biological systems. The following sections detail the biological activities, synthesis, and potential applications of this compound based on diverse research findings.

The molecular formula of this compound is C8H10N2C_8H_{10}N_2 with a molecular weight of approximately 134.18 g/mol. It can be synthesized through various methods, including cyclocondensation reactions and nucleophilic substitutions, which allow for the introduction of different substituents that may enhance its biological activity or alter its pharmacokinetic properties .

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro evaluations indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). For instance, compounds derived from this structure have been reported to inhibit cell growth significantly in these lines, suggesting potential as lead compounds for drug development .

Table 1: Cytotoxicity Data of this compound Derivatives

CompoundCell LineIC50 (µM)
2-Methyl Derivative AA5496.31
2-Methyl Derivative BMCF-77.95
2-Methyl Derivative CHCT-11612.50

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Studies indicate that it may act as an inhibitor by binding to the active sites of enzymes or modulating receptor activity, which is crucial for downstream signaling pathways involved in cell proliferation and survival.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities such as anti-inflammatory effects and potential antiviral properties. For example, some derivatives have demonstrated activity against HIV and other viral infections through mechanisms involving inhibition of viral replication .

Case Studies

  • Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various derivatives of this compound against multiple cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
  • Receptor Binding Studies : Research involving sigma receptor binding assays revealed that specific derivatives of this compound display high affinity for sigma-1 receptors, suggesting their role in neuroprotective and analgesic activities .

Q & A

Basic Research Question

  • Toxicity : Derivatives with chloro or amino groups (e.g., 4-chloro-2-methyl compounds) may exhibit acute toxicity (H315, H319). Use fume hoods and PPE .
  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Waste Management : Halogenated byproducts require segregation and disposal via certified hazardous waste contractors .

How does substituent electronic effects influence cyclopenta[d]pyrimidine ring stability?

Advanced Research Question
Electron-withdrawing groups (e.g., Cl, CN) increase ring strain by reducing resonance stabilization, leading to:

  • Ring-Opening : Under basic conditions (e.g., NaOH/EtOH), forming linear amides or ketones .
  • Tautomerization : Amino groups promote keto-enol shifts, altering reactivity in cross-coupling reactions .

Mitigation : Stabilize the ring via bulky substituents (e.g., tert-butyl) or aromatic π-stacking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine
Reactant of Route 2
2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine

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